molecular formula C15H17N3O3S2 B6964776 N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B6964776
M. Wt: 351.4 g/mol
InChI Key: GMIGRBGMULHGNH-UHFFFAOYSA-N
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Description

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves multiple steps. One common synthetic route includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, modulating various biological processes . The compound’s sulfonyl and thiazolyl groups contribute to its overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of the indole, sulfonyl, and thiazolyl moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[(5,6-dimethyl-2,3-dihydroindol-1-yl)sulfonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-9-6-12-4-5-18(13(12)7-10(9)2)23(20,21)14-8-16-15(22-14)17-11(3)19/h6-8H,4-5H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIGRBGMULHGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(CC2)S(=O)(=O)C3=CN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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